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molecular formula C11H13NO B8652003 2-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 146737-70-4

2-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B8652003
M. Wt: 175.23 g/mol
InChI Key: FXUUGDVQYOENBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409956

Procedure details

35.3 g (0.20 mol) of (indan-2-yl)acetic acid was dissolved in 350 ml methylene chloride, to which was added 26.5 g (0.22 mol) of thionyl chloride and stirred for 4 hours at room temperature, followed by refluxing for further 1.5 hours. After cooled and condensed under reduced pressure, the obtained oily residue was dissolved in 100 ml ethyl acetate and added dropwise to 200 ml conc. aqueous ammonia while stirred vigorously under ice-cooling. After stirring for 20 minutes, the precipitates were collected by filtration and recrystallized from a solvent mixture of ethyl acetate and ethanol. 32.1 g of colorless crystal was obtained. Yield: 95%
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][C:11]([OH:13])=O.S(Cl)(Cl)=O.[NH3:18]>C(Cl)Cl.C(OCC)(=O)C>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][C:11]([NH2:18])=[O:13]

Inputs

Step One
Name
Quantity
35.3 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CC(=O)O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for further 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
STIRRING
Type
STIRRING
Details
while stirred vigorously under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a solvent mixture of ethyl acetate and ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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